(1S,3S,4R)-Methyl 2-((R)-1-phenylethyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate (1S,3S,4R)-Methyl 2-((R)-1-phenylethyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 130194-96-6
VCID: VC3695052
InChI: InChI=1S/C16H19NO2/c1-11(12-6-4-3-5-7-12)17-14-9-8-13(10-14)15(17)16(18)19-2/h3-9,11,13-15H,10H2,1-2H3
SMILES: CC(C1=CC=CC=C1)N2C3CC(C2C(=O)OC)C=C3
Molecular Formula: C16H19NO2
Molecular Weight: 257.33 g/mol

(1S,3S,4R)-Methyl 2-((R)-1-phenylethyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate

CAS No.: 130194-96-6

Cat. No.: VC3695052

Molecular Formula: C16H19NO2

Molecular Weight: 257.33 g/mol

* For research use only. Not for human or veterinary use.

(1S,3S,4R)-Methyl 2-((R)-1-phenylethyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate - 130194-96-6

Specification

CAS No. 130194-96-6
Molecular Formula C16H19NO2
Molecular Weight 257.33 g/mol
IUPAC Name methyl 2-(1-phenylethyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate
Standard InChI InChI=1S/C16H19NO2/c1-11(12-6-4-3-5-7-12)17-14-9-8-13(10-14)15(17)16(18)19-2/h3-9,11,13-15H,10H2,1-2H3
Standard InChI Key PWUWUKQPSOGOPL-UHFFFAOYSA-N
SMILES CC(C1=CC=CC=C1)N2C3CC(C2C(=O)OC)C=C3
Canonical SMILES CC(C1=CC=CC=C1)N2C3CC(C2C(=O)OC)C=C3

Introduction

Structural Characteristics and Properties

Molecular Structure

(1S,3S,4R)-Methyl 2-((R)-1-phenylethyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate features several key structural elements that define its chemical identity and reactivity:

  • A 2-azabicyclo[2.2.1]hept-5-ene core skeleton

  • A methyl carboxylate group at position 3 with (S) stereochemistry

  • A (R)-1-phenylethyl substituent at the nitrogen atom (position 2)

  • Specific stereochemistry at positions 1 (S), 3 (S), and 4 (R)

  • A carbon-carbon double bond between positions 5 and 6

This structure bears close similarity to (1S,3S,4R)-ethyl 2-((R)-1-phenylethyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate, differing only in the ester group (methyl versus ethyl) . The core 2-azabicyclo[2.2.1]hept-5-ene structure is shared with other compounds such as 2-azabicyclo[2.2.1]hept-5-en-3-one (also known as vince lactam), which has been extensively studied for its applications in medicinal chemistry .

Physical and Chemical Properties

Based on structural analysis and comparison with related compounds, the following properties can be estimated:

PropertyEstimated ValueBasis of Estimation
Molecular FormulaC16H19NO2Structural analysis
Molecular Weight257.33 g/molCalculated from molecular formula
Physical StateCrystalline solidCommon for similar azabicyclic compounds
SolubilitySoluble in organic solventsBased on functional groups present
Optical ActivityOptically activeMultiple stereogenic centers
AppearanceOff-white to beige powderSimilar to related compounds

The compound's reactivity is primarily influenced by three functional elements: the nitrogen atom with its phenylethyl substituent, the methyl carboxylate group, and the carbon-carbon double bond. The nitrogen atom, though tertiary, retains some nucleophilic character, while the ester group presents opportunities for various transformations. The alkene functionality provides a site for addition reactions, potentially enabling further structural modifications.

Synthetic Methodologies

Diels-Alder Approach

A promising synthetic strategy would likely involve a Diels-Alder reaction as a key step, similar to methods used for related 2-azabicyclo compounds. The patent literature describes a process for preparing 2-azabicyclo[2.2.1]hept-5-en-3-one via a Diels-Alder reaction between 1,3-cyclopentadiene and methanesulfonyl cyanide, followed by hydrolytic cleavage . This approach constructs the bicyclic framework in a stereocontrolled manner. A modified version of this approach could potentially be adapted for our target compound.

The synthetic sequence might involve:

  • Diels-Alder reaction to establish the bicyclic skeleton

  • Introduction of the nitrogen functionality at position 2

  • Stereoselective installation of the methyl carboxylate group

  • Attachment of the (R)-1-phenylethyl group to the nitrogen atom

Modification of Vince Lactam

Another viable approach could involve chemical modification of 2-azabicyclo[2.2.1]hept-5-en-3-one (vince lactam) :

  • Stereoselective reduction of the ketone to introduce the appropriate stereochemistry

  • Conversion to the methyl ester through appropriate reagents

  • Stereoselective introduction of the (R)-1-phenylethyl group at the nitrogen atom

Stereochemical Considerations

The synthesis of (1S,3S,4R)-Methyl 2-((R)-1-phenylethyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate presents significant stereochemical challenges, requiring careful control of multiple stereogenic centers. Several approaches could address these challenges:

  • Use of chiral catalysts or chiral auxiliaries

  • Employment of substrate-controlled stereoselectivity

  • Resolution techniques if stereoselective synthesis proves challenging

  • Exploitation of the bicyclic structure's inherent stereochemical preferences

Structural Relationships

Comparison with Structural Analogs

Understanding the relationship between (1S,3S,4R)-Methyl 2-((R)-1-phenylethyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate and structurally related compounds provides valuable insights into its potential properties and applications:

CompoundStructural RelationshipKey DifferencesSignificant Properties
(1S,3S,4R)-ethyl 2-((R)-1-phenylethyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate Direct analogEthyl ester vs. methyl esterSimilar stereochemistry and likely similar reactivity
2-Azabicyclo[2.2.1]hept-5-en-3-one (vince lactam) Core structureKetone instead of ester; lacks phenylethyl groupUsed in synthesis of carbocyclic nucleoside analogs
2-Azabicyclo[2.2.1]hept-5-ene Simplified coreLacks carbonyl and phenylethyl groupsBasic azabicyclic framework
8-[(1S)-1-phenylethyl]-8-azabicyclo[3.2.1]octan-3-oneDifferent bicyclic systemDifferent ring size (3.2.1 vs. 2.2.1)Contains similar functional groups in different arrangement

Significance of Structural Features

  • The azabicyclic core: Provides structural rigidity and defined spatial arrangement of functional groups, which can be important for specific molecular recognition in biological systems.

  • The methyl carboxylate group: Serves as a versatile functional handle for further chemical transformations and may contribute to potential binding interactions.

  • The (R)-1-phenylethyl substituent: Creates a chiral environment around the nitrogen atom, which could influence stereoselectivity in reactions and potentially affect biological activity.

  • The carbon-carbon double bond: Provides a site for various transformations such as hydrogenation, epoxidation, or functionalization, enabling further structural diversification.

  • The specific stereochemistry: Defines the three-dimensional arrangement of all functional groups, which is crucial for any structure-specific interactions.

Medicinal Chemistry Relevance

Relationship to Bioactive Compounds

The structural elements present in (1S,3S,4R)-Methyl 2-((R)-1-phenylethyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate connect it to compounds with established medicinal chemistry applications:

  • Connection to nucleoside analogs: Related compounds have been used in the synthesis of carbocyclic nucleoside analogs with potential antiviral properties . The document specifically mentions: "2-Azabicyclo[2.2.1]hept-5-en-3-one is a bicyclic lactam which is suitable as a starting material for the synthesis of carbocyclic nucleoside analogues... Such nucleoside analogs are of interest as potential antitumor agents because of their antiviral and chemotherapeutic properties" .

  • Potential scaffold for drug development: The rigid bicyclic framework with multiple functionalization sites could serve as a scaffold for medicinal chemistry explorations.

  • Stereochemical significance: The specific stereochemistry might be crucial for potential biological activity, as is often the case in drug-receptor interactions.

Analytical Considerations

Identification and Characterization

The identification and characterization of (1S,3S,4R)-Methyl 2-((R)-1-phenylethyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate would typically involve multiple analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic signals for the phenylethyl group, methyl ester, and the olefinic protons.

    • ¹³C NMR would identify the ester carbonyl, olefinic carbons, and aromatic carbons.

    • 2D NMR techniques would help establish the stereochemical relationships.

  • Mass Spectrometry:

    • Expected molecular ion at m/z 257 (C₁₆H₁₉NO₂)

    • Characteristic fragmentation patterns including loss of the methyl ester group and cleavage of the phenylethyl group.

  • Infrared Spectroscopy:

    • Strong C=O absorption around 1730-1750 cm⁻¹ for the methyl ester

    • C=C stretching around 1620-1680 cm⁻¹

    • C-N stretching around 1200-1350 cm⁻¹

  • X-ray Crystallography:

    • The ultimate method for confirming the absolute stereochemistry at all centers.

Future Research Directions

Synthetic Methodology Development

Future research on (1S,3S,4R)-Methyl 2-((R)-1-phenylethyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate could focus on developing improved synthetic methodologies:

  • More efficient and stereoselective synthesis routes

  • Scalable preparation methods for larger-scale applications

  • Green chemistry approaches to minimize environmental impact

  • One-pot multistep processes to streamline production

Application Exploration

Potential application-focused research directions include:

  • Medicinal Chemistry Applications:

    • Structure-activity relationship studies to explore biological activities

    • Development as a scaffold for drug discovery

    • Investigation as an intermediate in the synthesis of nucleoside analogs

  • Synthetic Organic Chemistry Applications:

    • Exploration as a chiral auxiliary in asymmetric synthesis

    • Development as a building block for complex molecule synthesis

    • Investigation of novel transformations of the functional groups present

  • Catalysis Research:

    • Potential development as a chiral ligand for asymmetric catalysis

    • Exploration as an organocatalyst for stereochemically demanding transformations

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